molecular formula C21H28N2O4S B4117197 N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B4117197
M. Wt: 404.5 g/mol
InChI Key: UFTVHSHRYISJLZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a butylphenyl group, a propylamino sulfonyl group, and a phenoxyacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-3-5-6-17-7-9-18(10-8-17)23-21(24)16-27-19-11-13-20(14-12-19)28(25,26)22-15-4-2/h7-14,22H,3-6,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTVHSHRYISJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the propylamino sulfonyl group: This step involves sulfonation of the butylphenyl intermediate followed by amination with propylamine.

    Attachment of the phenoxyacetamide moiety: This is done through a nucleophilic substitution reaction where the sulfonylated intermediate reacts with phenoxyacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and phenoxyacetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-{4-[(methylamino)sulfonyl]phenoxy}acetamide
  • N-(4-butylphenyl)-2-{4-[(ethylamino)sulfonyl]phenoxy}acetamide
  • N-(4-butylphenyl)-2-{4-[(butylamino)sulfonyl]phenoxy}acetamide

Uniqueness

N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide
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N-(4-butylphenyl)-2-[4-(propylsulfamoyl)phenoxy]acetamide

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